molecular formula C11H11N3O2 B1366204 2-Methyl-1-(4-nitrobenzyl)-1H-imidazole CAS No. 56643-86-8

2-Methyl-1-(4-nitrobenzyl)-1H-imidazole

Cat. No. B1366204
CAS RN: 56643-86-8
M. Wt: 217.22 g/mol
InChI Key: KBZYPLFJZZWFAW-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-nitrobenzyl)-1H-imidazole, also known as MNI, is a heterocyclic compound with a variety of applications in the field of medicinal chemistry. It is a member of the imidazole family and is a five-membered ring structure that is composed of two nitrogen atoms, one carbon atom, and two oxygen atoms. MNI has many unique properties that make it an attractive option for researchers and scientists, and it has been used in a range of scientific studies, including those involving organic synthesis, molecular biology, and drug discovery.

Scientific Research Applications

Antibacterial and Antimicrobial Activities

2-Methyl-1-(4-nitrobenzyl)-1H-imidazole and its derivatives have been studied for their potential in antibacterial and antimicrobial applications. The compound's effectiveness against a range of bacteria, including Gram-positive and Gram-negative strains, has been noted in several studies. For example, certain derivatives have shown medium to high antibacterial activity against bacteria like Staphylococcus aureus and Escherichia coli (Patil et al., 2011). Moreover, the compound and its derivatives have demonstrated potential as antimicrobial agents, particularly against tuberculosis (Foroumadi et al., 2004).

Synthesis and Structural Analysis

The synthesis and structural characterization of 2-Methyl-1-(4-nitrobenzyl)-1H-imidazole derivatives have been a subject of research. These studies often explore the chemical properties and the potential applications of the synthesized compounds. For instance, research has been conducted on the synthesis of novel compounds using 2-Methyl-1-(4-nitrobenzyl)-1H-imidazole and analyzing their crystal structures to understand their chemical properties better (Belaziz et al., 2013).

Potential in Cancer Treatment

There is ongoing research into the use of 2-Methyl-1-(4-nitrobenzyl)-1H-imidazole in cancer treatment. Some studies have looked into its cytotoxic properties, particularly against cancer cell lines. For example, N-heterocyclic carbene–silver(I) acetate complexes derived from this compound have shown medium to high cytotoxicity against human renal-cancer cell lines (Patil et al., 2011).

Alternative Solvents and Catalysis

Research has also been conducted on the use of nitro-functionalized imidazolium salts, derived from 2-Methyl-1-(4-nitrobenzyl)-1H-imidazole, as alternative solvents in organic and catalytic reactions. These salts have shown potential in replacing more hazardous solvents like nitromethane, thereby contributing to greener and more sustainable chemistry practices (Ren et al., 2011).

properties

IUPAC Name

2-methyl-1-[(4-nitrophenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-9-12-6-7-13(9)8-10-2-4-11(5-3-10)14(15)16/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZYPLFJZZWFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407776
Record name 2-Methyl-1-(4-nitrobenzyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(4-nitrobenzyl)-1H-imidazole

CAS RN

56643-86-8
Record name 2-Methyl-1-[(4-nitrophenyl)methyl]-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56643-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-(4-nitrobenzyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydride (2.45 g; 61.0 mmol, 60% dispersion in oil) was added to a solution of 2-methylimidazole (5.0 g, 60.9 mmol) in DMF (100 ml). The mixture was stirred at room temperature for 0.25 h before adding 4-nitrobenzyl bromide (13.2 g, 61.0 mmol) and heating at 110° C. for 2 h followed by stirring at room temperature for 16 h. Water (200 ml) and ethyl acetate (500 ml) were added, the aqueous separated and extracted with ethyl acetate (2×500 ml). The combined extracts were washed with water (3×250 ml), dried (MgSO4) and evaporated. The crude product was chromatographed on silica gel eluting with CH2Cl2 /MeOH (4%) to give the title-product (1.58 g, 10.5%); δ (360 MHz, CDCl3) 2.34 (3H, s, Me); 5.16 (2H, s, CH2); 6.67 (1H, d, J= 1.3 Hz, Ar-H); 7.03 (1H, d, J=1.3 Hz, Ar-H); 7.19 (2H, d, J=9.5 Hz, Ar-H); 8.22 (2H, d, J=9.5 Hz, Ar-H).
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
10.5%

Synthesis routes and methods II

Procedure details

15.2 g of 2-methylimidazole and 40.7 g of 4-nitrobenzylimidazole were subjected to an alkylation reaction to obtain 24.8 g of 2-methyl-1-(4-nitrobenzyl)imidazole.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
40.7 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Sodium hydride (2.45 g, 61.0 mmol, 60% dispersion in oil) was added to a solution of 2-methylimidazole (5.0 g, 60.9 mmol) in DMF (100 ml). The mixture was stirred at room temperature for 0.25h before adding 4-nitrobenzyl bromide (13.2 g, 61.0 mmol) and heating at 110° C. for 2h followed by stirring at room temperture for 16h. Water (200 ml) and ethyl acetate (500 ml) were added, the aqueous separated and extracted with ethyl acetate (2×500 ml). The combined extracts were washed with water (3×250 ml), dried (MgSO4) and evaporated. The crude product was chromatographed on silica-gel eluting with CH2Cl2 /MeOH (96:4) to give the title-product (1.58 g); δ (360 MHz, CDCl3) 2.34 (3H, s, CH3), 5.16 (2H, s, CH2), 6.67 (1H, d, J=1.3 Hz, Ar--H), 7.03 (1H, d, J=1.3 Hz, Ar--H), 7.19 (2H, d, J=9.5Hz, Ar--H), 8.22 (2H, d, J=9.5Hz, Ar--H).
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
0.25h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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